3-Methoxynaphthalene-1-carboxylic acid
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Overview
Description
3-Methoxynaphthalene-1-carboxylic acid is a chemical compound with the CAS Number: 147397-60-2 . It has a molecular weight of 202.21 . The IUPAC name for this compound is 3-methoxy-1-naphthoic acid .
Molecular Structure Analysis
The InChI code for 3-Methoxynaphthalene-1-carboxylic acid is1S/C12H10O3/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)12(13)14/h2-7H,1H3,(H,13,14)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
3-Methoxynaphthalene-1-carboxylic acid is a powder with a melting point of 154-156 degrees .Scientific Research Applications
Biological Activities of Carboxylic Acids
Carboxylic acids derived from plants, including compounds structurally related to 3-Methoxynaphthalene-1-carboxylic acid, demonstrate a range of biological activities. The structure of these compounds significantly influences their antioxidant, antimicrobial, and cytotoxic activities. Research shows that the antioxidant activity of these compounds is notably high in rosmarinic acid and decreases in a specific order, highlighting the impact of hydroxyl groups and conjugated bonds on biological activity. Moreover, the antimicrobial properties vary based on the microbial strain and experimental conditions, with caffeic acid and cinnamic acid showing high antimicrobial activity. The cytotoxic potential is influenced by the presence of hydroxyl groups, suggesting the importance of structural features in determining bioactivity (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are also investigated for their role as biocatalyst inhibitors in microbial fermentative production. The inhibitory effects of carboxylic acids on microbes such as Escherichia coli and Saccharomyces cerevisiae are highlighted, affecting their utility in producing biorenewable chemicals. Understanding the impact of carboxylic acids on microbial cell membranes and internal pH is crucial for developing strategies to enhance microbial robustness and improve industrial performance (Jarboe et al., 2013).
Advances in Carboxylic Acid Recovery Technologies
The extraction and recovery of carboxylic acids from aqueous solutions are vital for their utilization in producing bio-based plastics and other industrial chemicals. Liquid-liquid extraction (LLX) technology, including the use of novel solvents such as ionic liquids, plays a significant role in the efficient recovery of carboxylic acids, highlighting the ongoing advancements in solvent development and regeneration strategies (Sprakel & Schuur, 2019).
Synthesis and Applications of Carboxylic Acid Derivatives
The synthesis and biological significance of carboxylic acid derivatives, including their anticancer potential, are of significant interest. Cinnamic acid derivatives, for example, have been explored for their medicinal properties against various cancers, underscoring the potential of carboxylic acid derivatives in therapeutic applications (De, Baltas, & Bedos-Belval, 2011).
Environmental Applications
Carboxylic acids and their derivatives also find applications in environmental science, particularly in the bioremediation of pollutants. Studies on the biodegradation of polycyclic aromatic hydrocarbons like pyrene by Mycobacterium strains illustrate the environmental significance of carboxylic acids in addressing contamination issues (Qutob et al., 2022).
Safety And Hazards
The safety information for 3-Methoxynaphthalene-1-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These represent various hazards associated with the compound, including harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
3-methoxynaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)12(13)14/h2-7H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCWMJAKDVZCAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598807 |
Source
|
Record name | 3-Methoxynaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxynaphthalene-1-carboxylic acid | |
CAS RN |
147397-60-2 |
Source
|
Record name | 3-Methoxynaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxynaphthalene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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